4-Amino-5-chloro-6-ethoxypicolinic acid
Overview
Description
4-Amino-5-chloro-6-ethoxypicolinic acid is a chemical compound with the molecular formula C8H7ClNO3. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 5-position, and an ethoxy group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-6-ethoxypicolinic acid typically involves multiple steps starting from simpler precursors. One common approach is the chlorination of 4-amino-6-ethoxypicolinic acid followed by further functional group modifications. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-6-ethoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions may require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation can yield 4-amino-5-chloro-6-ethoxynicotinic acid.
Reduction can produce 4-amino-5-hydroxy-6-ethoxypicolinic acid.
Substitution can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-chloro-6-ethoxypicolinic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-chloro-6-ethoxypicolinic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The exact mechanism would vary based on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
Picloram
6-ethoxy-4-aminopicolinic acid
4-amino-6-ethoxynicotinic acid
4-amino-5-hydroxy-6-ethoxypicolinic acid
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Properties
IUPAC Name |
4-amino-5-chloro-6-ethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-7-6(9)4(10)3-5(11-7)8(12)13/h3H,2H2,1H3,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNFEHTXFHBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474364 | |
Record name | 4-Amino-5-chloro-6-ethoxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904311-15-5 | |
Record name | 4-Amino-5-chloro-6-ethoxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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